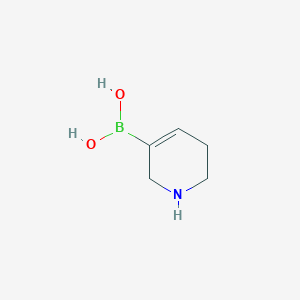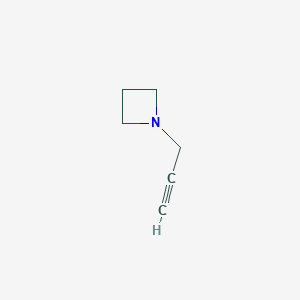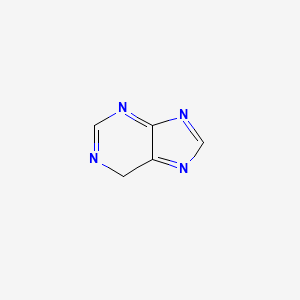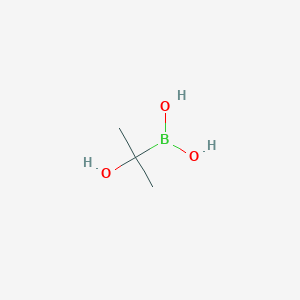
2-Methoxy-6-propylnaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-6-propylnaphthalen-1-amine is an organic compound with the molecular formula C₁₄H₁₇NO It is a derivative of naphthalene, characterized by a methoxy group at the 2-position and a propyl group at the 6-position, with an amine group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-propylnaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the core structure.
Methoxylation: Introduction of a methoxy group at the 2-position of naphthalene. This can be achieved through a reaction with methanol in the presence of a catalyst.
Propylation: Introduction of a propyl group at the 6-position. This step involves the use of propyl halides in the presence of a base.
Amination: Introduction of an amine group at the 1-position. This can be done through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
For industrial-scale production, the process may involve:
Catalytic Hydrogenation: Using a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel, methoxy acetone and ammonia are contacted under hydrogen atmosphere.
Optimization: The reaction conditions are optimized for high yield and purity, ensuring the process is suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Methoxy-6-propylnaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination reagents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce various amine derivatives.
科学的研究の応用
2-Methoxy-6-propylnaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methoxy-6-propylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methoxy-6-ethylnaphthalen-1-amine: Similar structure with an ethyl group instead of a propyl group.
2-Methoxy-6-butyl-naphthalen-1-amine: Similar structure with a butyl group instead of a propyl group.
6-Methoxy-2-naphthylpropanamide: A derivative with a propanamide group instead of an amine group.
Uniqueness
2-Methoxy-6-propylnaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and propyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
2-methoxy-6-propylnaphthalen-1-amine |
InChI |
InChI=1S/C14H17NO/c1-3-4-10-5-7-12-11(9-10)6-8-13(16-2)14(12)15/h5-9H,3-4,15H2,1-2H3 |
InChIキー |
AWPTXMAEWPMHSM-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=C(C=C1)C(=C(C=C2)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)




![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)
![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)





